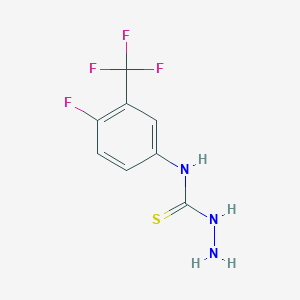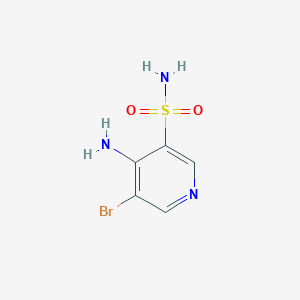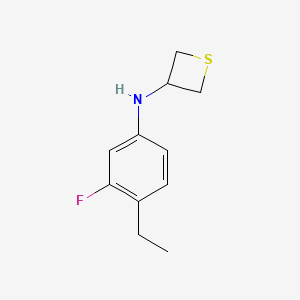
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
The synthesis of N-(4-Ethyl-3-fluorophenyl)thietan-3-amine typically involves the reaction of 4-ethyl-3-fluoroaniline with a thietane precursor under specific conditions. One common method involves the use of thietane-3-amine hydrochloride as a starting material . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Addition: The thietane ring can participate in addition reactions with electrophiles, leading to ring-opening and formation of various derivatives.
Scientific Research Applications
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-3-fluorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine can be compared with other similar compounds, such as:
N-(4-Chloro-2-fluorophenyl)thietan-3-amine: This compound has a chlorine atom instead of an ethyl group, which may result in different chemical and biological properties.
Thietan-3-amine: The parent compound without any substituents on the phenyl ring, used as a reference for studying the effects of different substituents.
Properties
Molecular Formula |
C11H14FNS |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(4-ethyl-3-fluorophenyl)thietan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-2-8-3-4-9(5-11(8)12)13-10-6-14-7-10/h3-5,10,13H,2,6-7H2,1H3 |
InChI Key |
SPBLHPPKEGPNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC2CSC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


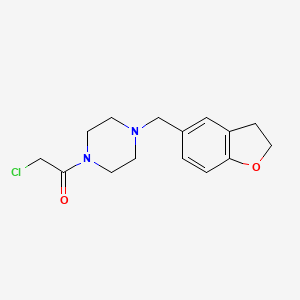
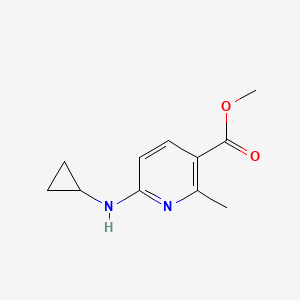
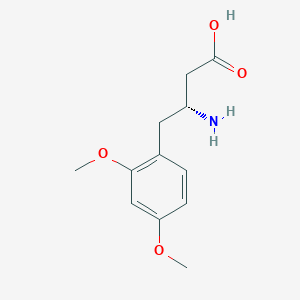
![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
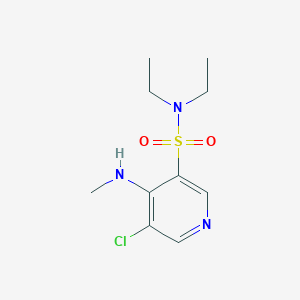

![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)

![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)

![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)
